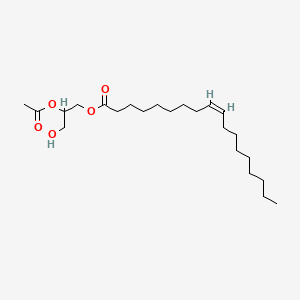

1-Oleoyl-2-acetylglycerol

Description

Contextualization of OAG as a Diacylglycerol (DAG) Analog in Signal Transduction Research

Endogenous diacylglycerols are produced through the hydrolysis of membrane phospholipids (B1166683) and are pivotal in activating protein kinase C (PKC), a family of enzymes that regulate a vast array of cellular processes. caymanchem.combiologists.compnas.org OAG, as a synthetic DAG analog, effectively bypasses the need for receptor-mediated phospholipid hydrolysis to activate PKC. medchemexpress.comsigmaaldrich.com Its cell-permeable nature allows for direct application to cells in culture, providing researchers with a method to specifically and potently activate PKC-dependent signaling pathways. medchemexpress.comsigmaaldrich.com This has been instrumental in studying the downstream effects of PKC activation, including the phosphorylation of specific protein substrates. For instance, in platelets, OAG has been shown to activate PKC, leading to the phosphorylation of a 40 kDa protein. abcam.comcaymanchem.com

Historical Trajectory of OAG Application as a Pharmacological Probe

The use of OAG as a pharmacological tool dates back to early investigations into the role of PKC in cellular responses. Early studies in the 1980s utilized OAG to demonstrate the direct role of DAG in cellular activation. For example, research on human platelets showed that OAG could stimulate the formation of phosphatidylinositol 4-phosphate, highlighting its role in lipid signaling pathways. nih.gov Seminal work on Swiss 3T3 cells revealed that OAG, much like phorbol (B1677699) esters, could stimulate the phosphorylation of an 80,000-dalton protein, a key substrate of PKC. nih.gov These foundational studies established OAG as a reliable pharmacological activator of PKC, paving the way for its widespread use in exploring the enzyme's function in diverse cellular contexts. nih.gov

Foundational Significance of OAG in Elucidating Cellular Mechanisms

The application of OAG has been fundamental to understanding a multitude of cellular processes regulated by PKC. Research using OAG has provided critical insights into:

Ion Channel Regulation: Studies have shown that OAG can modulate the activity of ion channels. For instance, in a pituitary cell line, OAG was found to inhibit voltage-dependent Ca2+ currents, suggesting a role for PKC in regulating calcium influx. nih.govkarger.com Furthermore, in quiescent Swiss 3T3 cells, OAG rapidly stimulates ion fluxes, including ouabain-sensitive rubidium uptake and amiloride-sensitive sodium influx, leading to an increase in intracellular pH. pnas.orgpnas.org

Cellular Secretion and Aggregation: OAG has been identified as a stimulator of secretion and aggregation in blood platelets, processes heavily dependent on PKC activation. sigmaaldrich.com

Steroidogenesis: In hen granulosa cells, OAG was found to suppress luteinizing hormone-induced progesterone (B1679170) and androgen production, indicating that PKC activation can modulate steroid hormone synthesis. oup.com

Immune Response: Research on human peripheral blood mononuclear cells demonstrated that OAG can stimulate the production of IgG and IgM immunoglobulins, independent of cell proliferation. nih.gov This finding points to a specific role for PKC in antibody formation. nih.gov

Ischemic Preconditioning: In studies on skeletal muscle, OAG was used to mimic the protective effects of ischemic preconditioning, a phenomenon where brief periods of ischemia protect against subsequent prolonged ischemic insults. physiology.org This suggests that PKC activation is a key step in this protective mechanism. physiology.org

Melanogenesis: OAG has been observed to increase melanin (B1238610) content in human melanocytes, although some studies suggest this may occur through PKC-independent pathways. biologists.com

The diverse applications of OAG have solidified its importance as a research tool, enabling scientists to probe the intricate workings of PKC-mediated signaling and its impact on a wide spectrum of cellular functions.

Chemical and Physical Properties of 1-Oleoyl-2-acetylglycerol

| Property | Value |

| Molecular Formula | C23H42O5 |

| Molecular Weight | 398.58 g/mol sigmaaldrich.com |

| CAS Number | 86390-77-4 sigmaaldrich.comcaming.com |

| Appearance | Colorless to slightly yellow oily liquid caming.com |

| Purity | ≥97% (HPLC) sigmaaldrich.com |

| Solubility | Soluble in DMSO and ethanol (B145695) abcam.com |

Key Research Findings with this compound

| Cell Type/System | Key Finding | Reference |

| Human Platelets | Stimulates formation of phosphatidylinositol 4-phosphate. | nih.gov |

| Swiss 3T3 Cells | Stimulates phosphorylation of an 80,000-dalton PKC substrate. | nih.gov |

| AtT-20 Pituitary Cells | Inhibits voltage-dependent Ca2+ current. | nih.govkarger.com |

| Hen Granulosa Cells | Suppresses LH-induced progesterone and androgen production. | oup.com |

| Human Peripheral Blood Mononuclear Cells | Stimulates IgG and IgM production. | nih.gov |

| Pig Skeletal Muscle | Mimics the anti-infarction effect of ischemic preconditioning. | physiology.org |

Structure

2D Structure

Properties

CAS No. |

84746-00-9 |

|---|---|

Molecular Formula |

C23H42O5 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) (Z)-octadec-9-enoate |

InChI |

InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10- |

InChI Key |

PWTCCMJTPHCGMS-KHPPLWFESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C |

Synonyms |

1-O-octadecenoyl-2-O-acetylglycerol 1-oleoyl-2-acetyl-glycerol 1-oleoyl-2-acetyl-sn-glycerol 1-oleoyl-2-acetylglycerol 1-oleyl-2-acetylglycerol oleoylacetylglycerol oleyl acetyl glycerol |

Origin of Product |

United States |

Molecular Mechanisms and Enzyme Interactions of 1 Oleoyl 2 Acetylglycerol

Direct Activation of Protein Kinase C (PKC) Isoforms

1-Oleoyl-2-acetylglycerol is a synthetic, cell-permeable analog of diacylglycerol (DAG), a natural second messenger that is pivotal in signal transduction. caymanchem.comabcam.com OAG's primary mechanism of action involves the direct activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes. scbt.comnih.gov

Specificity and Potency in PKC Activation

This compound functions as a potent activator of PKC. nih.gov It mimics the action of endogenous DAG, binding to the C1 domain of PKC, which leads to the enzyme's activation. scbt.com Studies have demonstrated that OAG can cause a dose-dependent activation of PKC; for instance, in rat islet homogenates, this activation was observed in a concentration range of 5-500 µM. nih.gov This potency makes OAG a widely used tool to investigate PKC-dependent pathways. nih.govresearchgate.net The activation of PKC by OAG has been shown to induce various cellular responses, such as the phosphorylation of a 47,000-dalton protein in platelets and the stimulation of insulin (B600854) release. nih.govnih.gov It is considered an activator of conventional PKC isoforms and has been used to stimulate PKC-dependent processes like neutrophil extracellular trap (NET) formation. researchgate.net

Differential Effects on PKC Isoforms and Their Activation Profiles

The PKC family is divided into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC), which differ in their activation requirements. frontiersin.org this compound exhibits differential effects on these isoforms, leading to varied activation profiles across different cell types.

In Caco-2 intestinal epithelial cells, OAG treatment, much like epidermal growth factor (EGF), prompts the translocation of cPKC isoforms α and βI, as well as the atypical isoform PKC-ζ, from the cytosol to cell membranes, indicating their activation. physiology.org Research in pig latissimus dorsi muscles revealed that among seven detected PKC isoforms, only the novel PKCε showed progressive translocation from the cytosol to a membrane compartment following ischemic preconditioning, an effect that was mimicked by OAG treatment. nih.gov In the mediobasal hypothalamus of rats, OAG administration selectively induced the translocation of the novel PKC-δ to the plasma membrane, a marker of its activation. diabetesjournals.org Interestingly, in the same study, OAG led to a decrease in the cytosolic content of another novel isoform, PKC-ε, without a corresponding increase in the membrane fraction, suggesting a distinct regulatory mechanism. diabetesjournals.org

These findings highlight that OAG does not activate all PKC isoforms uniformly; its effects are specific to the isoform and the cellular context.

Table 1: Differential Activation of PKC Isoforms by this compound

| PKC Isoform | Cell/Tissue Type | Observed Effect | Reference |

|---|---|---|---|

| PKCα (conventional) | Caco-2 cells | Translocation to cell membrane | physiology.org |

| PKCβI (conventional) | Caco-2 cells | Translocation to cell membrane | physiology.org |

| PKCβ (conventional) | Neutrophils | Implicated in NET formation stimulated by OAG | researchgate.net |

| PKCδ (novel) | Rat mediobasal hypothalamus | Selective translocation to plasma membrane | diabetesjournals.org |

| PKCε (novel) | Rat mediobasal hypothalamus | Decreased cytosolic content without membrane translocation | diabetesjournals.org |

| PKCε (novel) | Pig latissimus dorsi muscle | Translocation from cytosol to membrane | nih.gov |

| PKCζ (atypical) | Caco-2 cells | Translocation to cell membrane | physiology.org |

Comparative Analysis of OAG and Endogenous DAG Binding to PKC Regulatory Domains

The activation of conventional and novel PKC isoforms is contingent upon the binding of DAG to one of two tandem C1 domains (C1A and C1B) within the regulatory region of the kinase. um.esportlandpress.com OAG, as a synthetic DAG analog, activates PKC by binding to this same C1 domain. scbt.com While both OAG and endogenous DAGs activate PKC, their physicochemical properties and binding affinities can differ.

OAG is a more water-soluble and cell-permeable version of the highly lipophilic natural DAGs, which facilitates its use in experimental settings to transiently activate PKC. nih.gov The affinity of DAG for PKC is significant, though notably lower than that of phorbol (B1677699) esters, which bind with approximately two orders of magnitude higher affinity. nih.govportlandpress.com The binding affinity is also isoform-dependent; for example, the C1B domain of novel PKCs exhibits a 100-fold higher affinity for DAG compared to the C1B domain of conventional PKCs. nih.govportlandpress.com

Structural studies on other DAG-responsive proteins, such as β2-chimaerin, have utilized conformationally constrained DAG lactones that bind with over 100-fold higher affinity than OAG, illustrating that specific structural conformations can dramatically enhance binding to the C1 domain. pnas.org This suggests that while OAG effectively mimics endogenous DAG to activate PKC, its binding characteristics are not identical to the diverse pool of endogenous DAG species generated within a cell. Endogenous DAGs, apart from direct binding, also modulate the physical properties of the membrane, which can facilitate the translocation and activation of PKC. researchgate.net

Modulation of PKC Activity in Membrane-Associated and Soluble Cellular Compartments

The canonical model of PKC activation involves its translocation from the soluble cytosolic fraction to cellular membranes (particulate fraction) upon agonist stimulation. physiology.orgnih.gov OAG reliably induces this translocation, shifting PKC from a catalytically inactive state in the cytosol to an active state at the membrane. scbt.compnas.org This has been demonstrated in various cell types, where OAG treatment leads to an increase in PKC activity associated with the membrane-bound fraction and a corresponding decrease in the cytosolic fraction. physiology.orgnih.govdiabetesjournals.org

However, the effect of OAG can differ depending on the cellular compartment and the specific experimental conditions. In a study examining non-membrane-associated PKCα, OAG was found to inhibit the enzyme's activity in a concentration-dependent manner. semanticscholar.org This inhibitory effect on soluble PKCα contrasts sharply with the well-documented activating and potentiating effect of OAG on membrane-associated PKC. semanticscholar.org This suggests that the membrane environment is a critical determinant of OAG's functional outcome on PKC activity, with the compound acting as an activator primarily when the enzyme is associated with the lipid bilayer.

Interaction with Calcium Signaling Pathways

Beyond its direct effects on PKC, this compound also significantly interacts with and modulates intracellular calcium (Ca²⁺) signaling pathways. These effects can be both dependent on and independent of its role as a PKC activator.

Influence on Intracellular Calcium Oscillations and Dynamics

OAG has been shown to induce varied and complex changes in intracellular free Ca²⁺ concentration ([Ca²⁺]i). In human myometrial cells, OAG induced variable oscillatory patterns of [Ca²⁺]i. nih.gov This response was dependent on the presence of extracellular Ca²⁺ but was not blocked by a range of PKC inhibitors, indicating that OAG can directly activate plasma membrane cation channels independent of PKC activation. nih.gov Similarly, in neuroblastoma x glioma hybrid cells, OAG was found to increase [Ca²⁺]i by promoting the influx of extracellular Ca²⁺ through voltage-sensitive Ca²⁺ channels. nih.gov

The source of the Ca²⁺ increase can also involve intracellular stores. In one study, OAG caused a rapid decrease in the Ca²⁺ content of the endoplasmic reticulum (ER). researchgate.net However, this effect was contingent on an initial influx of external Ca²⁺, suggesting that the Ca²⁺ entry triggered by OAG then recruits the PLC/InsP₃ signaling pathway to mobilize Ca²⁺ from internal stores. researchgate.net In other contexts, such as clonal pituitary GH3 cells, OAG has been found to inhibit both L-type and T-type Ca²⁺ currents, with a half-maximal inhibition at approximately 25 µM. nih.gov Furthermore, pretreatment of neonatal rat cardiomyocytes with OAG inhibited both the initial rise in [Ca²⁺]i and the subsequent Ca²⁺ transients induced by angiotensin II, suggesting a modulatory, and in some cases inhibitory, role in Ca²⁺ dynamics that may be mediated by PKC. capes.gov.br

Table 2: Effects of this compound on Intracellular Calcium

| Cell Type | OAG Concentration | Key Finding | Reference |

|---|---|---|---|

| Human myometrial cells | Not specified | Induced variable oscillatory patterns of intracellular free Ca²⁺, independent of PKC. | nih.gov |

| Neuroblastoma x glioma hybrid NG108-15 cells | Not specified | Increased [Ca²⁺]i via influx through voltage-sensitive Ca²⁺ channels. | nih.gov |

| PMF-derived endothelial colony forming cells | 50 µM | Caused a rapid decrease in ER Ca²⁺ concentration, dependent on external Ca²⁺. | researchgate.net |

| Flexor digitorum brevis muscle fibers | 100 µM | Provoked elevation of intracellular Ca²⁺ and Na⁺ concentrations. | researchgate.net |

| Clonal pituitary GH3 cells | 4-60 µM | Reversibly reduced both L-type and T-type Ca²⁺ currents. | nih.gov |

| Neonatal rat cardiomyocytes | 10⁻⁶ M | Inhibited the initial rise in [Ca²⁺]i and subsequent Ca²⁺ transients. | capes.gov.br |

Modulation of Calcium Channels, including Transient Receptor Potential Cation Channels (TRPC)

This compound directly and indirectly modulates the activity of the transient receptor potential canonical (TRPC) family of non-selective cation channels, which are key players in calcium signaling. whiterose.ac.uk The effect of OAG is highly specific to the TRPC subtype. Research demonstrates that OAG activates TRPC3 channels through a mechanism that is independent of protein kinase C (PKC). nih.gov Conversely, OAG can inhibit TRPC4 and TRPC5 channels, an effect that is mediated by the activation of PKC. nih.gov

In human embryonic kidney (HEK-293) cells, OAG-stimulated cation entry is mediated by a combination of TRPC3, TRPC4, TRPC6, and TRPC7 channels, while TRPC1 does not appear to play a role in this direct activation pathway. nih.gov Further studies in monocytes from patients with essential hypertension revealed an increased cation influx induced by OAG, which was mediated by TRPC3 and TRPC5 channels. nih.gov This suggests that the regulatory role of OAG on TRPC channels can be implicated in various physiological and pathophysiological conditions.

Table 1: Effects of this compound (OAG) on TRPC Subtypes

| TRPC Subtype | Effect of OAG | Mediating Mechanism | Cell Type / Model | Reference |

|---|---|---|---|---|

| TRPC3 | Activation | PKC-Independent | HEK293, DT40 Cells | nih.gov |

| TRPC4 | Inhibition | PKC-Dependent | HEK293, DT40 Cells | nih.gov |

| TRPC4 | Activation | Not specified | HEK-293 Cells | nih.gov |

| TRPC5 | Inhibition | PKC-Dependent | HEK293, DT40 Cells | nih.gov |

| TRPC5 | Activation / Increased Influx | Not specified | Human Monocytes | nih.gov |

| TRPC1 | No Role in OAG-stimulated entry | - | HEK-293 Cells | nih.gov |

| TRPC6 | Activation | Not specified | HEK-293 Cells | nih.gov |

| TRPC7 | Activation | Not specified | HEK-293 Cells | nih.gov |

Distinctive Effects on Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a major calcium influx mechanism activated by the depletion of intracellular calcium stores. This compound exerts distinct and often inhibitory effects on this pathway. In response to phospholipase C-coupled receptor activation, OAG has been shown to reduce SOCE in a PKC-dependent manner. nih.gov

However, other studies reveal a more complex interaction. In neutrophil-like differentiated HL-60 cells, OAG inhibited SOCE that was induced by both the chemoattractant fMLF and the SERCA pump inhibitor thapsigargin. nih.govresearchgate.net Notably, this inhibitory effect on SOCE was not reversed by blocking either PKC or PI3K, suggesting a regulatory mechanism independent of these two major kinases. nih.govresearchgate.net This finding highlights that OAG's influence on SOCE is separate from its direct activation of certain TRPC channels. The molecular machinery for SOCE can also be distinct from that of OAG-activated channels; for instance, in HEK-293 cells, SOCE involves TRPC1, TRPC3, and TRPC7, a different combination than that which mediates direct OAG-stimulated entry. nih.gov

Synergistic Actions with Calcium Mobilization in Cellular Responses

A hallmark of DAG signaling is its synergistic relationship with intracellular calcium mobilization to produce a full physiological response. pnas.org OAG, as a DAG mimetic, demonstrates this synergy in various cellular contexts. For example, in marine sponge cells, OAG and calcium ionophores work in concert to promote cell aggregation. pnas.org

This synergy is also evident in the regulation of PKC. While a rise in intracellular calcium can induce the translocation of PKC from the cytosol to the plasma membrane, this effect is significantly enhanced by OAG. scispace.com The presence of a calcium ionophore and OAG act synergistically to promote this translocation, suggesting that calcium mobilization increases the sensitivity of the enzyme to DAG. scispace.com In neutrophil-like cells, an OAG-induced signal dependent on PKC and PI3K acts synergistically with calcium influx to trigger the activation of NADPH oxidase 2 (NOX2), the enzyme responsible for the respiratory burst. nih.govresearchgate.net Similarly, the calcium ionophore A23187 shows a synergistic effect with the phorbol ester PMA (another DAG mimetic) in modulating the decidual cell reaction in rats. nih.gov

Engagement with Phosphatidylinositol 3-Kinase (PI3K) Signaling

Regulation of PI3K Activity by OAG

This compound is an important modulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is central to cell growth, survival, and metabolism. nih.gov While OAG is primarily known as a PKC activator, its effects can be mediated through or can influence PI3K activity. In neutrophil-like cells, OAG-induced activation of NOX2 is dependent on PI3K, indicating that OAG can trigger a PI3K-mediated signaling cascade. nih.govresearchgate.net Furthermore, research in human spermatozoa has shown that OAG can prevent the loss of phosphorylation of PI3K and its downstream substrate, AKT, under conditions of phospholipase C inhibition. researchgate.net This suggests that OAG can help maintain the activity of the PI3K pathway. The compound may also act more indirectly, as it has been shown to enhance the phosphorylation of P-glycoprotein, which in turn regulates multiple pathways, including PI3K signaling. researchgate.net

Downstream Mediators in PI3K-Dependent Pathways

The engagement of the PI3K pathway by OAG leads to the activation of specific downstream effectors. A key mediator identified in the OAG-induced, PI3K-dependent pathway is the small GTPase Rac2. nih.govresearchgate.net In this context, both PKC and PI3K act upstream to regulate the activity of Rac2, which is essential for the subsequent activation of NOX2. nih.govresearchgate.net Another critical downstream effector of PI3K is the serine/threonine kinase AKT. nih.gov OAG has been demonstrated to sustain the phosphorylation of AKT substrates, preserving the signaling output of the PI3K/AKT axis. researchgate.net

Table 2: OAG's Influence on the PI3K Signaling Pathway

| Pathway Component | Effect of OAG | Observed Outcome | Reference |

|---|---|---|---|

| PI3K | Activation / Sustained Phosphorylation | Mediates OAG-induced NOX2 activation; Prevents dephosphorylation | nih.govresearchgate.netresearchgate.net |

| AKT (PKB) | Sustained Phosphorylation | Maintains phosphorylation of AKT substrates | researchgate.net |

| Rac2 (Small GTPase) | Activation | Acts downstream of PI3K to mediate NOX2 activation | nih.govresearchgate.net |

| NOX2 | Activation | Final effector in a synergistic pathway involving OAG, PI3K, and Ca2+ | nih.govresearchgate.net |

Influence on Small GTPases and Cytoskeletal Regulation

This compound influences the activity of small GTPases of the Rho family, which are master regulators of the actin cytoskeleton. The most documented interaction is with Rac. As mentioned, OAG can induce the activation of Rac2 through a pathway that requires both PKC and PI3K. nih.govresearchgate.net

Beyond this indirect regulation, a more direct molecular link exists. OAG, as a DAG analog, has been shown to bind with high affinity to the C1 domain of β2-chimaerin. pnas.org Chimaerins are GTPase-activating proteins (GAPs) for Rac. pnas.org By binding to β2-chimaerin, OAG can directly modulate its GAP activity, thereby influencing the GTP/GDP cycle of Rac and consequently regulating cellular processes controlled by this small GTPase. pnas.org While Rac is a pivotal organizer of the actin cytoskeleton, the direct effect of OAG on actin structures can be context-dependent. For instance, one study using a cell-free system found that OAG was not effective at stimulating actin polymerization, whereas other lipids could. rupress.org This highlights the complexity of the signaling networks that translate OAG binding into cytoskeletal changes.

Effects on Rac2 Activity and Cellular Morphology

The influence of this compound on cellular architecture is intrinsically linked to its modulation of small GTPases, particularly those of the Rho family, such as Rac. While direct studies on Rac2 are limited, the established role of diacylglycerols in regulating Rac activity provides a framework for understanding OAG's effects. Diacylglycerol signaling can influence Rac activation states through proteins known as chimaerins, which are Rac-specific GTPase-activating proteins (GAPs). portlandpress.com Chimaerins possess a C1 domain that binds DAG, leading to their translocation to cellular membranes where they can inactivate Rac. portlandpress.com This suggests that OAG, by mimicking endogenous DAG, can recruit chimaerins to downregulate Rac activity.

Furthermore, research in T lymphocytes has shown that β2-chimaerin, a Rac-GAP, can be regulated by diacylglycerol, thereby modulating Rac-dependent cellular responses like adhesion and chemotaxis. biologists.com Overexpression of β2-chimaerin has been demonstrated to reduce CXCL12-induced Rac activation. biologists.com This provides a potential mechanism by which OAG could influence Rac2-mediated processes in relevant cell types.

The morphological changes induced by OAG are a direct consequence of its impact on the cytoskeleton. In mesangial cells, OAG has been observed to induce rapid actin reorganization and changes in cellular shape. nih.gov Similarly, in human platelets, OAG treatment leads to significant morphological alterations, including the gradual disappearance of alpha granules and dense bodies. nih.gov These changes in cellular morphology are a visible manifestation of the underlying OAG-triggered signaling cascades that ultimately converge on the actin cytoskeleton.

Induction of Actin Reorganization and Shape Change

This compound has been shown to be a potent inducer of actin cytoskeleton reorganization and subsequent changes in cell shape. In mesangial cells, the application of OAG leads to a rapid restructuring of actin filaments, which is a key component of cell activation. nih.gov This effect is believed to be a crucial element in rapid signaling within these cells, independent of the canonical phospholipase C pathway. nih.gov

Similarly, studies on human platelets have demonstrated that OAG induces notable ultrastructural changes. nih.gov These alterations are characterized by a dose-dependent disappearance of α-granules and dense bodies, accompanied by the formation of vacuolar structures. nih.gov While these morphological changes occur at a slower pace than the OAG-induced phosphorylation of a 47,000-dalton protein, it suggests that the initial signaling events triggered by OAG ultimately lead to a profound reorganization of the platelet's internal structure and, by extension, its shape. nih.gov The phosphorylation of myosin light chain, another consequence of OAG treatment, points towards a complex regulation of the actin-myosin contractile apparatus. nih.gov

| Cell Type | Observed Effect of this compound | Reference |

|---|---|---|

| Mesangial Cells | Induces rapid actin reorganization and cellular shape changes. | nih.gov |

| Human Platelets | Causes gradual disappearance of alpha granules and dense bodies, and the appearance of vacuolar structures, indicating significant morphological changes. Myosin light chain phosphorylation also occurs. | nih.gov |

Role in Protein Kinase D (PKD) Activation

Protein Kinase D (PKD) is a family of serine/threonine kinases that act as downstream effectors of diacylglycerol signaling. mdpi.com The activation of PKD is a multi-step process that is critically dependent on diacylglycerol. nih.gov this compound, by mimicking endogenous DAG, plays a pivotal role in the initial step of PKD activation by recruiting it from the cytosol to the plasma membrane. embopress.org This translocation is mediated by the C1 domain of PKD, which binds to DAG. embopress.orgresearchgate.net

Once at the membrane, PKD is phosphorylated and activated by protein kinase C (PKC), which is also recruited and activated by DAG. nih.gov This process highlights a key convergence of signaling pathways where OAG facilitates the co-localization and interaction of PKC and PKD, leading to the full catalytic activation of PKD. nih.gov The activated PKD can then phosphorylate a variety of downstream targets, thereby regulating numerous cellular processes, including vesicular transport from the Golgi complex. mdpi.com

Cellular and Subcellular Processes Regulated by 1 Oleoyl 2 Acetylglycerol

Secretion and Exocytosis Control

OAG is a well-documented stimulator of secretion and exocytosis in a variety of specialized cell types. sigmaaldrich.com This function is central to its role as a signaling molecule, translating upstream signals into the release of intracellular contents.

The mechanism by which OAG stimulates secretion is primarily attributed to its activation of protein kinase C. nih.gov

Pancreatic Islet Cells: In rat pancreatic islets, OAG causes a dose-dependent stimulation of insulin (B600854) release. nih.gov This secretory response is rapid and most pronounced at glucose concentrations near the threshold for stimulating insulin secretion. nih.gov The process involves changes in ion flux, including an increased outflow of 45Ca. nih.gov

Rat Granulosa Cells: OAG significantly stimulates the basal secretion of progestins, including pregnenolone (B344588) and progesterone (B1679170), during incubations of up to 24 hours. oup.com It also markedly enhances FSH-stimulated progestin secretion. oup.com

Human Peripheral Blood Mononuclear Cells: OAG stimulates the production of both IgG and IgM in a dose-dependent manner. nih.gov This effect was shown to be dependent on PKC, as it was completely inhibited by the PKC blocker H-7. nih.gov

OAG directly triggers the exocytosis of intracellular granules, a specialized form of secretion, in both immune and reproductive cells.

In human polymorphonuclear neutrophils, synthetic diacylglycerols including OAG stimulate the release of granule constituents and the generation of superoxide (B77818) anions. nih.gov This activation occurs without a rise in the cytosolic-free calcium concentration, indicating a direct effect on the secretory machinery downstream of calcium signaling. nih.gov

In the context of fertilization, OAG is involved in cortical granule exocytosis (CGE). Studies in rat oocytes revealed that PKC is activated upon fertilization and that activators like OAG can trigger CGE. bioscientifica.com Similarly, in porcine oocytes, OAG was found to be an effective activator of oocytes, inducing exit from metaphase II and a cortical reaction, which involves the release of cortical granules. cambridge.org Research on sperm has also shown that exogenous OAG can stimulate the acrosomal exocytosis, a crucial step for fertilization, suggesting a key role for diacylglycerol in this process. csic.es

| Cell/System | Substance/Granule Released | Observed Effect | References |

|---|---|---|---|

| Rat Pancreatic Islets | Insulin | Stimulation | nih.gov |

| Rat Granulosa Cells | Progestins (Pregnenolone, Progesterone) | Stimulation | oup.comoup.com |

| Human Peripheral Blood Mononuclear Cells | Immunoglobulin G (IgG), Immunoglobulin M (IgM) | Stimulation | nih.gov |

| Human Polymorphonuclear Neutrophils | Granule constituents, Superoxide anion | Stimulation | nih.gov |

| Rat and Porcine Oocytes | Cortical Granules | Induction of Exocytosis | bioscientifica.comcambridge.org |

| Sperm | Acrosomal Granules | Stimulation of Exocytosis | csic.es |

Intercellular Communication and Junctional Integrity

This compound (OAG), a synthetic, cell-permeable analog of diacylglycerol (DAG), plays a significant role in modulating the direct communication pathways between cells, primarily by affecting gap junction integrity.

Inhibition of Junctional Intercellular Communication

Research has demonstrated that this compound can inhibit junctional intercellular communication, a process vital for the coordinated function of cells within a tissue. This inhibition is primarily achieved through the disruption of gap junctions, which are intercellular channels that allow the passage of small molecules and ions between adjacent cells.

The effect of OAG on intercellular communication is dose-dependent. aacrjournals.orgnih.gov Studies using a fluorescent dye transfer method in BALB/c 3T3 cells showed that OAG treatment resulted in a dose-dependent inhibition of dye transfer between cells. aacrjournals.org At a concentration of 10 µg/ml, OAG induced a 20% inhibition of dye transfer, with the maximal inhibitory effect being almost complete at concentrations of 50 to 100 µg/ml. aacrjournals.org This inhibitory effect is rapid, with a maximal effect occurring within 30 minutes of application. aacrjournals.orgnih.gov The inhibition can be maintained for at least four hours in growing cells, after which the capacity for dye transfer gradually recovers. aacrjournals.orgnih.gov

The mechanism behind this inhibition is linked to OAG's ability to activate protein kinase C (PKC), mimicking the action of endogenous diacylglycerol. aacrjournals.orgnih.gov This suggests that the activation of PKC is a key step in the process that leads to the closure or disassembly of gap junction channels. aacrjournals.orgnih.gov This effect has been observed in various cell types, including Chinese hamster V79 cells and rabbit myometrial cells, where unsaturated diacylglycerols like OAG were found to inhibit metabolic cooperation and dye transfer, respectively. aacrjournals.orgnih.gov In myometrial cells, OAG treatment inhibited dye transfer in over 95% of the cells tested, regardless of their pregnancy status. nih.gov Furthermore, repeated daily application of OAG can lead to continuous inhibition of junctional intercellular communication. psu.edu

However, it is noteworthy that this effect may be cell-type specific. In studies on rat glial cells, OAG did not inhibit gap junction-mediated dye transfer, indicating that the regulation of junctional communication by OAG can vary between different cell systems. pnas.orgpnas.org

Table 1: Effect of this compound (OAG) on Intercellular Dye Transfer

This interactive table summarizes the dose-dependent inhibitory effect of OAG on junctional intercellular communication between BALB/c 3T3 cells.

| OAG Concentration (µg/ml) | Inhibition of Dye Transfer (%) | Time to Maximal Effect | Reference |

|---|---|---|---|

| 10 | 20% | 30 minutes | aacrjournals.org |

| 50 | Nearly Complete | 30 minutes | aacrjournals.orgnih.gov |

| 100 | Nearly Complete | 30 minutes | aacrjournals.org |

Implications for Cell-Cell Regulatory Processes

The inhibition of junctional intercellular communication by this compound has significant implications for the regulation of cellular processes that rely on coordinated cell-cell signaling. Gap junctions are fundamental to maintaining tissue homeostasis, allowing for the exchange of signaling molecules that control cell growth, differentiation, and synchronized activity.

By disrupting this direct line of communication, OAG can uncouple cells from their neighbors, leading to a breakdown in regulatory oversight. This disruption is thought to be relevant to processes like tumor promotion, where the loss of contact inhibition is a key characteristic. psu.edu Studies have shown that OAG can mimic phorbol (B1677699) esters in promoting cell transformation, and this enhancement may be directly related to its inhibitory effect on intercellular communication. psu.edu The sustained inhibition of this communication pathway by agents like OAG could allow initiated cells to escape the growth-suppressive signals from surrounding normal cells, thereby promoting their proliferation.

Immune and Inflammatory Cell Responses

This compound is a potent modulator of various immune and inflammatory cells, primarily through its action as a protein kinase C activator. medchemexpress.comontosight.aimerckmillipore.com It influences key functions of neutrophils and lymphocytes, contributing to inflammatory cascades.

Stimulation of Superoxide Production in Neutrophils

This compound directly stimulates human neutrophils to produce superoxide (O₂⁻), a key component of the respiratory burst used to kill pathogens. nih.govnih.gov This activation is a result of OAG's function as a diacylglycerol analog, which activates Ca²⁺-activated, phospholipid-dependent protein kinase (protein kinase C). medchemexpress.comnih.gov The induction of superoxide production by OAG is independent of extracellular calcium and does not cause an increase in intracellular free calcium. nih.gov

The mechanism involves the phosphorylation of specific cellular proteins. OAG stimulates the phosphorylation of at least four proteins in intact neutrophils, which are the same proteins phosphorylated by the potent PKC activator phorbol 12-myristate 13-acetate (PMA). nih.gov This indicates the involvement of PKC in the signal transduction for the respiratory burst. nih.govcore.ac.uk In addition to its intrinsic capacity to stimulate neutrophils, OAG can also enhance superoxide production initiated by other stimuli like the calcium ionophore A23187 and various receptor-specific ligands. nih.govcore.ac.uk This suggests a synergistic relationship between PKC activation and other signaling pathways in the full activation of the neutrophil respiratory burst. core.ac.uk

Table 2: Stimulation of Neutrophil Superoxide (O₂⁻) Generation by this compound (OAG)

This interactive table shows the effect of OAG on superoxide generation in human neutrophils compared to other stimulants.

| Stimulant | Concentration | Mean Maximum O₂⁻ Generation (nmol per 5 x 10⁶ cells) | Reference |

|---|---|---|---|

| fMet-Leu-Phe | 5 x 10⁻⁸ M - 5 x 10⁻⁷ M | 25.7 | core.ac.uk |

| This compound (OAG) | 4.5 x 10⁻⁵ M - 1.1 x 10⁻⁴ M | 46.87 | core.ac.uk |

| A23187 | 10⁻⁶ M - 5 x 10⁻⁶ M | 17.6 | core.ac.uk |

Promotion of Immunoglobulin Synthesis in Lymphocytes

In the adaptive immune system, this compound has been shown to promote the production of immunoglobulins (antibodies) by lymphocytes. nih.gov Specifically, OAG stimulates the synthesis of both IgG and IgM in a dose-dependent manner in human peripheral blood mononuclear cells. nih.gov

A key feature of this stimulation is that it occurs independently of cell proliferation. nih.gov This is in contrast to many B-cell activators that trigger both proliferation and differentiation into antibody-secreting cells. nih.gov The action of OAG on immunoglobulin production is mediated through the activation of protein kinase C, as the PKC inhibitor H-7 was found to completely block the OAG-stimulated Ig production. nih.gov This suggests that the PKC signaling pathway is sufficient to drive the differentiation of B lymphocytes into plasma cells that produce antibodies, without necessarily requiring a generalized increase in T-cell activation signals like IL-2 generation or IL-2 receptor expression. nih.gov

Participation in Inflammatory Mediating Cascades

Through its actions on both innate and adaptive immune cells, this compound is an active participant in inflammatory mediating cascades. Its role as a second messenger analog that activates protein kinase C places it at a crucial junction in inflammatory signaling. ontosight.ai

In the context of acute inflammation, OAG's ability to trigger the neutrophil respiratory burst and superoxide production is a direct contribution to the host's defense mechanism and inflammatory response. nih.govnih.gov Furthermore, OAG and other PKC activators can induce the formation of lipid bodies in neutrophils, which are cytoplasmic structures involved in inflammatory processes and the metabolism of inflammatory precursors like arachidonic acid. rupress.org OAG is also utilized in research to study the mechanisms of neutrophil extracellular trap (NET) formation, another key inflammatory process. researchgate.net

On the adaptive side, by promoting immunoglobulin synthesis, OAG can influence the humoral immune response, which is a critical component of long-term immunity but also a contributor to certain types of inflammatory and autoimmune conditions. nih.gov OAG is also used as a tool to investigate the complex signaling networks, such as those involving mitogen-activated protein (MAP) kinases, that regulate the synthesis of other inflammatory mediators like interleukin-6 (IL-6). oup.com

Endocrine and Metabolic Pathway Interactions

This compound, a synthetic, cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), plays a significant role in modulating endocrine and metabolic functions. Its ability to activate protein kinase C (PKC) allows it to influence a variety of signaling cascades, including those governing steroid hormone production and the cellular responses to growth factors.

Influence on Steroidogenesis in Reproductive Cells

Research has demonstrated that OAG can exert significant and sometimes divergent effects on steroidogenesis in the reproductive system. In rat granulosa cells, OAG has been shown to stimulate the basal secretion of pregnenolone, progesterone, and 20α-hydroxypregn-4-en-3-one. nih.gov Furthermore, it enhances follicle-stimulating hormone (FSH)-stimulated progestin secretion over both short and long incubation periods. nih.gov This suggests a positive regulatory role for DAG signaling in ovarian steroid production in this species.

In contrast, studies on hen granulosa cells have revealed an inhibitory effect of OAG on hormone-stimulated steroidogenesis. nih.govkarger.com In these cells, OAG was found to suppress luteinizing hormone (LH)-induced production of both progesterone and androgens. nih.gov This inhibitory action is thought to be mediated by the activation of PKC, which can attenuate the adenylyl cyclase/cyclic AMP second messenger system, a key pathway for hormone-induced steroidogenesis. nih.gov The differential effects of OAG on steroidogenesis in rat and hen granulosa cells highlight the species-specific nature of cellular signaling pathways.

Table 1: Effects of this compound on Steroidogenesis in Reproductive Cells

| Cell Type | Hormone Context | Effect of OAG | Key Findings | Reference |

|---|---|---|---|---|

| Rat Granulosa Cells | Basal | Stimulatory | Increased secretion of pregnenolone, progesterone, and 20α-hydroxypregn-4-en-3-one. | nih.gov |

| Rat Granulosa Cells | FSH-stimulated | Enhancing | Increased progestin secretion. | nih.gov |

| Hen Granulosa Cells | LH-stimulated | Inhibitory | Suppressed production of progesterone and androgens. | nih.gov |

Interplay with Receptor-Mediated Processes (e.g., EGF receptor binding)

OAG is known to interact with receptor-mediated signaling pathways, most notably the epidermal growth factor (EGF) receptor system. The activation of PKC by OAG has been shown to lead to a reduction in the binding of EGF to its receptor. nih.gov This phenomenon is part of a negative feedback loop where the production of DAG, triggered by various stimuli, can down-modulate the sensitivity of cells to growth factors like EGF.

Further research in hen granulosa cells has elucidated a more complex interplay. Luteinizing hormone (LH) can induce the expression of EGF family ligands through a PKC-dependent mechanism. moleculardepot.com This suggests that OAG, by activating PKC, can be part of a cascade that ultimately influences the local production of growth factors, which then act in an autocrine or paracrine fashion. This intricate relationship between G protein-coupled receptor signaling (like that of LH) and receptor tyrosine kinase signaling (like that of EGF) underscores the role of OAG as a critical signaling node.

Modulation of Ion Channels and Membrane Physiology

The influence of this compound extends to the fundamental processes of ion transport and membrane potential. As a lipid molecule, it can directly interact with membrane components and indirectly modulate ion channel activity through signaling pathways.

Direct and Indirect Gating of TRPC Channels

A significant body of evidence points to the role of OAG as a direct activator of several members of the Transient Receptor Potential Canonical (TRPC) family of ion channels, specifically TRPC3, TRPC6, and TRPC7. pnas.orgjneurosci.orgmdpi.comresearchgate.net This activation is generally considered to be independent of PKC, suggesting a direct lipid-gating mechanism. pnas.orgjneurosci.org The activation of these non-selective cation channels by OAG leads to an influx of cations, including calcium and sodium, thereby depolarizing the cell membrane.

However, the gating of TRPC channels by OAG can also be subject to indirect modulation. For instance, the activity of TRPC6/C7 channels induced by OAG can be potentiated by inositol (B14025) 1,4,5-trisphosphate (Ins(1,4,5)P₃), which is thought to act by removing the inhibitory effect of phosphatidylinositol 4,5-bisphosphate (PIP₂) on the channel complex. nih.gov In contrast to its activating role on TRPC3/6/7, OAG has been shown to inhibit the activation of TRPC4 and TRPC5 channels, an effect that is mediated by PKC. nih.gov This highlights the isoform-specific effects of OAG on TRPC channels.

Impact on Specific Calcium Currents

The effect of OAG on calcium currents is complex and appears to be cell-type specific. In several pituitary cell lines, such as AtT-20 and GH3, OAG has been demonstrated to inhibit voltage-dependent calcium currents. nih.govkarger.comnih.govkarger.com This inhibitory action has been observed for both L-type and T-type calcium channels. nih.gov The mechanism is thought to involve the activation of PKC, which then acts as an inhibitory regulator of these channels. nih.govkarger.com

Conversely, in neuroblastoma x glioma hybrid cells, OAG has been reported to stimulate the influx of calcium through voltage-sensitive calcium channels. nih.govdntb.gov.ua In human platelets, OAG does not directly induce a rise in intracellular calcium but potentiates the response to low concentrations of thrombin. nih.gov Furthermore, studies on muscle fibers have shown that OAG can lead to an elevation of intracellular calcium concentrations. researchgate.net These varied findings underscore the multifaceted role of OAG in regulating calcium homeostasis, with its effects being highly dependent on the specific complement of ion channels and signaling proteins present in a given cell type.

Table 2: Effects of this compound on Specific Calcium Currents

| Cell Type | Calcium Current Type | Effect of OAG | Proposed Mechanism | Reference |

|---|---|---|---|---|

| AtT-20 Pituitary Cells | Voltage-dependent | Inhibitory | PKC activation | nih.govkarger.comkarger.com |

| GH3 Pituitary Cells | L-type and T-type | Inhibitory | PKC activation | nih.gov |

| Neuroblastoma x Glioma Hybrid Cells | Voltage-sensitive | Stimulatory | Influx through channels | nih.govdntb.gov.ua |

| Human Platelets | Thrombin-induced Ca²⁺ rise | Potentiation (no direct effect) | Synergism with thrombin | nih.gov |

| Muscle Fibers | Intracellular Ca²⁺ | Elevating | - | researchgate.net |

Methodological Frameworks for 1 Oleoyl 2 Acetylglycerol Research

Strategies for the Academic Synthesis of OAG and its Analogs

The academic synthesis of structurally defined diacylglycerols like 1-Oleoyl-2-acetylglycerol is a complex challenge due to the multifunctional nature of the glycerol (B35011) backbone. The primary goal is to achieve regiospecific acylation at the sn-1 and sn-2 positions while leaving the sn-3 position as a free hydroxyl group. Both chemical and enzymatic strategies are employed to control the placement of the oleoyl (B10858665) and acetyl groups.

Chemical Synthesis Approaches: Chemical synthesis typically relies on the use of protecting groups to selectively block certain hydroxyl positions on the glycerol scaffold, allowing for directed acylation of the remaining free hydroxyls. A common strategy involves:

Protection of Glycerol: Starting with a chiral precursor like (S)-isopropylidene-glycerol (solketal), where the sn-1 and sn-2 hydroxyls are protected as a cyclic ketal.

Acylation at sn-3: The free primary hydroxyl at the sn-3 position is acylated first, often with a different acyl group that can be removed later if needed.

Deprotection and Rearrangement: The ketal is removed to expose the sn-1 and sn-2 hydroxyls. This step is sensitive, as acyl migration can occur, leading to a mixture of isomers.

Regiospecific Acylation: Selective acylation of the primary sn-1 hydroxyl with oleic acid is performed, followed by acylation of the secondary sn-2 hydroxyl with acetic anhydride (B1165640) or acetyl chloride.

Enzymatic Synthesis Approaches: Enzymatic methods, particularly those using lipases, offer high regioselectivity under mild reaction conditions, which can minimize side reactions like acyl migration. mdpi.comnih.gov Lipases that are sn-1,3-specific are particularly valuable. A potential chemoenzymatic route could involve:

Selective Acylation: Using a lipase (B570770) to catalyze the esterification of glycerol with oleic acid. Many lipases preferentially acylate the primary (sn-1 and sn-3) positions.

Protection/Modification: Chemical modification of the remaining hydroxyl groups.

Enzymatic Deacylation/Transesterification: A second enzymatic step could be used to introduce the acetyl group at the sn-2 position, although achieving high specificity at this secondary alcohol position is challenging. tandfonline.comnih.gov

The synthesis of structured lipids like OAG requires careful control of reaction conditions to ensure the desired stereochemistry and prevent the formation of isomeric byproducts. nih.govnih.gov

Application of OAG as a Cell-Permeable Agonist in In Vitro Systems

OAG is widely used in in vitro research as a direct and membrane-permeable activator of protein kinase C (PKC), bypassing the need for receptor stimulation and phospholipase C activation. caymanchem.comglpbio.com Its structure, with a long oleoyl chain and a short acetyl chain, allows it to intercalate into the plasma membrane and mimic the function of endogenous diacylglycerol (DAG).

In cellular studies, OAG is applied to cultured cells to investigate the downstream consequences of PKC activation. For example, in human T lymphocytes, OAG treatment leads to the rapid redistribution of PKC isozymes from the cytosol to cellular membranes, a key step in their activation. It has been shown to induce the downregulation of the T-cell receptor complex. In platelets, OAG stimulates cellular processes like secretion and aggregation and induces the phosphorylation of a 40 kDa protein, a hallmark of PKC activation in these cells. caymanchem.comsigmaaldrich.com

The utility of OAG lies in its ability to provide a targeted and acute stimulus. This allows researchers to dissect the specific roles of the DAG-PKC signaling axis in a variety of cellular functions, including proliferation, differentiation, apoptosis, and secretion, without the confounding effects of activating upstream receptors that may trigger parallel signaling pathways.

Design and Interpretation of Comparative Studies with Phorbol (B1677699) Esters

Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are potent tumor promoters that also function as powerful activators of PKC. They are structurally distinct from DAG but bind to the same regulatory C1 domain on PKC. Comparative studies using OAG and phorbol esters are crucial for understanding the nuances of PKC signaling.

Key Differences in Experimental Design and Interpretation:

| Feature | This compound (OAG) | Phorbol Esters (e.g., PMA) |

| Mechanism of Action | Mimics endogenous diacylglycerol (DAG). | Functional analog of DAG, binds to the same site on PKC. |

| Metabolism | Rapidly metabolized by diacylglycerol kinase and lipase. | Not readily metabolized by cellular enzymes. |

| Duration of Action | Induces a transient activation of PKC. | Induces a sustained and prolonged activation of PKC. |

| Biological Outcome | Often elicits more physiological, short-term responses. | Can lead to long-term changes, including receptor downregulation and altered gene expression. |

This table summarizes the key differences between OAG and phorbol esters for designing and interpreting in vitro studies.

A critical finding from comparative studies is the differential duration of PKC activation. For instance, in human T cells, OAG causes a transient redistribution of PKC that is maximal at 10 minutes and then reverses. In contrast, PMA induces a prolonged redistribution that can persist for at least 24 hours. This temporal difference has profound functional consequences: while both OAG and PMA can induce some early signaling events, only the sustained signal from PMA, in combination with a calcium ionophore, is sufficient to drive T-cell proliferation and Interleukin-2 receptor expression.

Therefore, when designing experiments, the choice between OAG and a phorbol ester depends on the biological question. OAG is more appropriate for studying the acute, physiological effects of transient DAG signaling. Phorbol esters are better suited for investigating the consequences of strong, sustained PKC activation, which may mimic pathological conditions or drive cells into new functional states like proliferation or differentiation. Interpreting results requires careful consideration of these temporal dynamics.

Advanced Biochemical and Cell-Based Assays

Investigating the effects of OAG requires a suite of sophisticated assays to measure the direct and downstream events of PKC activation.

Enzyme Activity Assays for PKC and Related Kinases

Directly measuring the enzymatic activity of PKC following OAG stimulation is a fundamental biochemical approach. These assays quantify the transfer of a phosphate (B84403) group from ATP to a specific substrate.

Common methods include:

Radiometric Assays: This classic method involves incubating cell lysates or purified PKC with a known peptide substrate (e.g., a synthetic peptide containing a PKC phosphorylation motif) and gamma-³²P-labeled ATP ([γ-³²P]ATP). The phosphorylated substrate is then separated from the free [γ-³²P]ATP, and the incorporated radioactivity is quantified using a scintillation counter, providing a direct measure of kinase activity.

ELISA-Based Assays: Non-radioactive kits are widely available. These assays are often performed in a microplate format where a PKC substrate peptide is immobilized on the plate surface. After the kinase reaction with ATP, a phospho-specific antibody that recognizes only the phosphorylated form of the substrate is added. This primary antibody is then detected with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP), which generates a colorimetric or chemiluminescent signal proportional to the level of substrate phosphorylation.

Intracellular Calcium Imaging Techniques

PKC activation is intricately linked with intracellular calcium signaling. OAG can influence calcium levels, and conventional PKC isoforms require calcium for their activation. Intracellular calcium imaging is therefore a vital tool in OAG research.

The most common technique utilizes ratiometric fluorescent dyes, such as Fura-2 AM .

Cell Loading: Cells are incubated with the membrane-permeable Fura-2 AM. Inside the cell, esterases cleave the AM group, trapping the active Fura-2 dye in the cytoplasm.

Fluorescence Measurement: Fura-2 exhibits a shift in its excitation wavelength upon binding calcium. The dye is alternately excited with light at 340 nm (where the fluorescence of calcium-bound Fura-2 is maximal) and 380 nm (where the fluorescence of calcium-free Fura-2 is maximal). The emission is measured at ~510 nm for both excitation wavelengths.

Ratio Calculation: The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration and has the advantage of being independent of dye concentration, cell thickness, or illumination intensity, providing a robust and quantitative measurement of calcium dynamics in real-time following OAG stimulation.

Quantitative Analysis of Protein Phosphorylation Events

The ultimate output of OAG-induced PKC activation is the phosphorylation of downstream substrate proteins. Analyzing these phosphorylation events is key to understanding the cellular response.

Two primary methodologies are used:

Western Blotting: This technique is used to detect the phosphorylation of a specific protein of interest. Cell lysates are prepared from control and OAG-treated cells, with the crucial inclusion of phosphatase inhibitors to preserve the phosphorylation state of proteins. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody that specifically recognizes the phosphorylated form of the target protein at a particular amino acid residue (e.g., anti-phospho-Serine). A secondary antibody conjugated to HRP is used for detection. To ensure accurate interpretation, the membrane is often stripped and re-probed with an antibody against the total (both phosphorylated and unphosphorylated) protein as a loading control.

Quantitative Phosphoproteomics: For an unbiased, global view of OAG-induced phosphorylation, mass spectrometry-based phosphoproteomics is employed. In this approach, proteins from control and OAG-treated cells are extracted and digested into peptides. Phosphopeptides are then enriched from the complex mixture using techniques like titanium dioxide (TiO₂) chromatography or immunoprecipitation with pan-phospho-specific antibodies. The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific phosphorylation sites and quantify their abundance changes between the control and treated samples. This powerful discovery tool can reveal entire signaling networks activated by OAG.

Assays for Superoxide (B77818) Production and Secretion

This compound is known to induce the production and secretion of superoxide (O₂⁻), a reactive oxygen species, in various cell types, particularly immune cells like neutrophils. nih.govnih.gov This process is a key component of the inflammatory response and host defense mechanisms. Assays to measure OAG-induced superoxide production are crucial for understanding its role in these processes.

A primary method for quantifying superoxide production is the cytochrome c reduction assay. This spectrophotometric method measures the reduction of cytochrome c by superoxide anions, which can be inhibited by superoxide dismutase (SOD) to ensure specificity. Human promyelocytic leukemia HL-60 cells, which can be differentiated into neutrophil-like cells, are a common model system for these assays. youtube.comscoop.co.nz Upon stimulation with OAG, these cells exhibit a respiratory burst characterized by the rapid production of superoxide.

Another approach involves the use of chemiluminescence or fluorescence probes that are sensitive to reactive oxygen species. These probes, such as luminol (B1675438) or lucigenin (B191737) for chemiluminescence and dihydroethidium (B1670597) for fluorescence, provide real-time measurements of superoxide generation.

The following table summarizes key findings from a study on OAG-induced superoxide production in human neutrophils:

| Parameter | Observation | Reference |

| Cell Type | Human Neutrophils | nih.gov |

| Inducer | This compound (OAG) | nih.gov |

| Effect | Stimulation of superoxide production | nih.gov |

| Calcium Dependence | Independent of extracellular calcium | nih.gov |

| Mechanism | Activation of Ca²⁺-activated, phospholipid-dependent protein kinase (PKC) | nih.gov |

| Inhibitor | Retinal | nih.gov |

These assays are fundamental in demonstrating the direct link between OAG, PKC activation, and the subsequent production of superoxide, providing a quantitative measure of this cellular response.

Evaluation of Cell Transformation and Communication

OAG's ability to activate PKC, a family of enzymes implicated in cell growth and differentiation, makes it a compound of interest in studies of cell transformation and intercellular communication.

Cell Transformation Assays:

Cell transformation is the process by which normal cells acquire the characteristics of cancerous cells. Assays to evaluate cell transformation typically measure phenotypes such as loss of contact inhibition (formation of foci), anchorage-independent growth (growth in soft agar), and tumorigenicity in animal models. researchgate.netnih.gov While direct, comprehensive studies detailing OAG-induced cell transformation are not extensively documented in the provided search results, its functional similarity to phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA), a known tumor promoter, suggests its potential role in these processes. taylorfrancis.com For instance, OAG has been shown to inhibit the differentiation of TPA-sensitive Friend erythroleukaemia cells, mimicking a long-term effect of TPA. taylorfrancis.com

Gap Junctional Intercellular Communication (GJIC) Assays:

GJIC is a critical process for maintaining tissue homeostasis, and its disruption is often associated with carcinogenesis. nih.gov OAG has been demonstrated to inhibit GJIC, a process mediated by its activation of PKC. nih.gov Several methods are employed to evaluate GJIC:

Dye Transfer Assays: These assays are a common method to assess the functionality of gap junctions. A fluorescent dye, such as Lucifer Yellow or calcein, is introduced into a single cell within a population, and its transfer to adjacent cells through gap junctions is monitored using fluorescence microscopy. nih.govnih.gov The extent of dye transfer provides a measure of the level of intercellular communication.

Pre-loading Dye Transfer Assay: This method involves pre-loading a subset of cells with two fluorescent dyes: a gap junction-permeable dye (e.g., calcein) and a gap junction-impermeable dye (e.g., DiI). nih.gov These loaded cells are then co-cultured with unlabeled cells, and the transfer of the permeable dye is quantified. nih.gov

The table below outlines the effects of OAG on gap junctional communication in mouse epidermal cells:

| Cell Line | Treatment | Effect on Dye Transfer | Implicated Mechanism | Reference |

| HEL-37 (Mouse Epidermal) | This compound (OAG) | Dose-dependent and transient inhibition | Translocation and activation of Protein Kinase C | nih.gov |

| HEL-37 (Mouse Epidermal) | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Inhibition | Activation of Protein Kinase C | nih.gov |

These methodological frameworks are essential for dissecting the intricate roles of OAG in cellular signaling pathways that govern cell growth, differentiation, and communication.

Molecular Approaches for Investigating OAG Targets

To delve deeper into the molecular mechanisms underlying the effects of this compound (OAG), researchers employ a range of sophisticated molecular techniques. These approaches are designed to identify the direct targets of OAG and to characterize the downstream changes in gene and protein expression that it provokes.

Use of Site-Directed Mutagenesis in Enzyme Studies

Site-directed mutagenesis is a powerful technique used to introduce specific mutations into a DNA sequence, resulting in a modified protein. youtube.comnih.gov This method is invaluable for studying the interaction between OAG and its primary target, protein kinase C (PKC). frontiersin.org By altering specific amino acid residues within the diacylglycerol-binding domain of PKC, researchers can investigate the precise requirements for OAG binding and subsequent enzyme activation.

For example, the cysteine-rich domains (C1 domains) of PKC are known to be the binding sites for diacylglycerols and phorbol esters. frontiersin.org Site-directed mutagenesis studies can be designed to substitute key amino acids within this domain. The resulting mutant PKC enzymes can then be expressed and their ability to bind OAG and to be activated by it can be compared to the wild-type enzyme. This allows for the identification of critical residues involved in the interaction.

Key aspects of using site-directed mutagenesis in this context include:

Identification of Target Residues: Based on the known structure of the C1 domain, specific amino acids hypothesized to be involved in OAG binding are selected for mutation.

Generation of Mutant Plasmids: A plasmid containing the gene for the PKC isoform of interest is used as a template to introduce the desired mutation via PCR-based methods.

Expression of Mutant Proteins: The mutated plasmids are introduced into a suitable expression system (e.g., bacterial or mammalian cells) to produce the modified PKC protein.

Functional Assays: The mutant PKC proteins are then tested for their ability to be activated by OAG in in vitro kinase assays.

These studies provide a detailed understanding of the structure-function relationship of PKC and how it is modulated by activators like OAG.

Analysis of Gene and Protein Expression Profiles

The activation of PKC by OAG initiates a cascade of signaling events that can lead to significant changes in the expression of numerous genes and proteins. Analyzing these changes is crucial for a comprehensive understanding of the cellular response to OAG.

Gene Expression Profiling:

Techniques such as quantitative real-time PCR (qRT-PCR) and microarray analysis can be used to study changes in gene expression following OAG treatment.

qRT-PCR: This method allows for the precise quantification of the mRNA levels of specific target genes that are thought to be regulated by the PKC signaling pathway.

Microarray Analysis: This high-throughput technique enables the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the transcriptional changes induced by OAG.

Protein Expression and Post-Translational Modification Analysis:

Changes in gene expression are often followed by alterations in the proteome. Several techniques are employed to study these changes:

Western Blotting: This immunological technique is used to detect and quantify the levels of specific proteins. For instance, following OAG treatment, the expression levels of proteins involved in cell cycle control, apoptosis, or cell adhesion can be examined. A key application is also the detection of changes in protein phosphorylation, a common downstream effect of PKC activation. taylorfrancis.com

Proteomics: More global approaches, such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS), or more advanced techniques like isobaric tags for relative and absolute quantitation (iTRAQ)-based quantitative proteomics, can be used to identify and quantify a wide range of proteins whose expression is altered by OAG. researchgate.net These methods can reveal novel downstream targets and pathways affected by OAG-mediated PKC activation.

The following table provides examples of proteins whose phosphorylation or expression is altered in response to PKC activators like OAG:

| Cell Type | Activator | Protein(s) with Altered Expression/Phosphorylation | Technique | Reference |

| HL-60 | This compound (OAG) | Phosphorylation of 28- and 67-kDa proteins | Radiometric protein phosphorylation assay | taylorfrancis.com |

| Arterial Smooth Muscle Cells | This compound (OAG) | Increased expression of TRPC6 and TRPC3 | Western Blot Analysis |

Through these molecular approaches, researchers can construct a detailed map of the signaling pathways activated by OAG, from its initial interaction with PKC to the resulting changes in the cellular transcriptome and proteome.

Prospective Research Avenues and Conceptual Challenges in 1 Oleoyl 2 Acetylglycerol Studies

Elucidating the Full Repertoire of OAG-Interacting Proteins and Pathways

A primary challenge in OAG research is to move beyond the canonical PKC-centric view and identify the complete spectrum of its molecular interactors. OAG, acting as a surrogate for endogenous DAG, binds to conserved C1 domains, which are not exclusive to PKC isoforms.

Key Interacting Proteins:

Protein Kinase C (PKC) Isoforms: OAG is a classic activator of conventional and novel PKC isoforms, initiating phosphorylation cascades that regulate a vast array of cellular processes. medchemexpress.comresearchgate.net

Transient Receptor Potential Cation (TRPC) Channels: A significant non-PKC target class for OAG includes TRPC channels. OAG has been shown to interact with and activate TRPC1, TRPC3, and TRPC6, often leading to cation influx and changes in membrane potential. researchgate.netresearchgate.netnih.gov This interaction can be independent of PKC activity. nih.gov

Chimaerins: This family of Rac-GTPase-activating proteins possesses C1 domains with high homology to those in PKC. pnas.org Studies have identified β2-chimaerin as a high-affinity receptor for DAG analogs, positioning it as a critical PKC-independent effector of DAG signaling. pnas.org

Phospholipase C (PLC): While OAG is generated downstream of PLC activation, evidence suggests OAG can also participate in feedback loops, with one study showing it recruits the PLC/IP₃ signaling pathway in certain cell types. ontosight.airesearchgate.net

The identification of these interactors reveals that OAG-initiated signaling is not a linear pathway but a branching network. For instance, OAG can influence the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) signaling pathways and stimulate the formation of phosphatidylinositol 4-phosphate (PIP), indicating deep integration with cellular metabolic and proliferative networks. researchgate.netnih.gov

Table 1: Known and Emerging Protein Interactors for 1-Oleoyl-2-acetylglycerol (OAG)

| Protein Family | Specific Examples | Key Function | Citation(s) |

|---|---|---|---|

| Protein Kinase C (PKC) | Conventional & Novel Isoforms | Phosphorylation of substrate proteins | medchemexpress.com, researchgate.net |

| TRP Channels | TRPC1, TRPC3, TRPC6 | Cation influx, membrane depolarization | researchgate.net, researchgate.net, nih.gov, utflylab.com |

| Chimaerins | β2-chimaerin | Rac-GTPase activation | pnas.org |

| Phospholipases | Phospholipase C (PLC) | Potential feedback loop recruitment | researchgate.net |

Understanding Context-Dependent Signaling Specificity and Divergence

A significant conceptual hurdle is understanding how a single lipid second messenger like OAG can elicit specific, and at times divergent, responses in different cellular contexts. The cellular response to OAG is not monolithic; it is shaped by the unique molecular landscape of each cell type.

For example, studies on human peripheral blood mononuclear cells show that OAG stimulates immunoglobulin production, whereas the potent PKC activator 12-O-tetradecanoylphorbol-13-acetate (TPA) does not, indicating a divergence in the pathways activated by these two molecules despite their shared ability to activate PKC. nih.gov Furthermore, OAG can inhibit voltage-gated Ca²⁺ channels in pituitary cells while stimulating Ca²⁺ influx through TRPC channels in monocytes. moleculardepot.comnih.gov

This specificity likely arises from several factors:

Differential Expression of Interactors: The specific isoforms of PKC, TRPC channels, and chimaerins expressed in a cell will dictate the primary signaling output.

Subcellular Localization: The location of OAG generation and the localization of its effectors can create microdomains of signaling, allowing for parallel, non-interfering pathways.

Synergistic and Antagonistic Cross-talk: OAG-induced signals integrate with other pathways. In platelets, OAG-driven protein phosphorylation is a prerequisite for serotonin (B10506) release, but a full response requires synergistic Ca²⁺ mobilization. researchgate.net

Future research must focus on mapping these context-dependent networks to understand how OAG signaling is tailored to produce specific physiological outcomes.

Development of Next-Generation OAG-Derived Probes for Specific Cellular Interrogations

While OAG is a synthetic probe itself, the field requires more advanced chemical tools for precise biological investigation. oup.com The concept of "cellular interrogation" involves using highly specific molecular probes to perturb and analyze cellular networks, a strategy for which next-generation OAG analogs are critical. plos.org

The limitations of OAG, such as its potential to be rapidly metabolized, necessitate the development of new probes with improved properties. abcam.comcaymanchem.com An exemplary advancement is the creation of conformationally constrained DAG lactones. These probes exhibit over 100-fold higher binding affinity for receptors like β2-chimaerin than OAG, providing enhanced potency and potentially greater selectivity. pnas.org

The ideal next-generation OAG-derived probe would feature:

High Affinity and Selectivity: The ability to preferentially bind to a single class of C1 domain-containing proteins (e.g., a specific PKC isoform or chimaerins).

Photoreactivity and "Click" Chemistry Handles: To allow for photo-affinity labeling to covalently link to and identify binding partners.

Fluorescent or Biotin Tags: To enable visualization of subcellular localization and for use in pulldown assays. mskcc.org

Metabolic Stability: To ensure a longer duration of action for studying sustained signaling events.

Such advanced probes will be instrumental in dissecting the specific contributions of different OAG effectors to cellular behavior. mskcc.orgopentargets.org

Integration of OAG Signaling into Systems Biology and Network Analyses

To fully comprehend the impact of OAG, its signaling pathways must be analyzed within a holistic, systems-level framework. nih.gov Network biology offers powerful tools to integrate diverse "-omics" datasets (proteomics, transcriptomics, metabolomics) and model the complex web of molecular interactions that stem from OAG activation. nih.govnumberanalytics.com

A practical application of this approach was demonstrated in a study of ovarian cancer, where the STITCH (Search Tool for Interactions of Chemicals and Proteins) database was used to map the interaction network between OAG, TRPC1, and other cancer-associated proteins. researchgate.netspandidos-publications.com This analysis revealed connections to critical drug-resistance pathways that would be missed by studying single interactions in isolation.

Future systems-level studies on OAG should aim to:

Integrate multi-omics data to build comprehensive models of the cellular response to OAG. nih.govnumberanalytics.com

Use computational modeling to predict how perturbations in OAG signaling affect the entire cellular network.

Identify critical nodes and feedback loops within the OAG network that could be targeted for therapeutic intervention.

The main challenge in this area remains the development of robust computational algorithms capable of inferring reliable network structures from complex and often noisy biological data. accscience.com

Exploring Novel Biological Functions Beyond Established PKC Activation

A compelling frontier in OAG research is the discovery of functions that are entirely independent of its canonical role as a PKC activator. These findings fundamentally expand our understanding of diacylglycerol signaling.

Several PKC-independent functions of OAG have been identified:

Direct Gating of Ion Channels: As mentioned, OAG can directly activate TRPC3 and TRPC6 channels without the need for an intermediate kinase. nih.gov

Recruitment of Rac-GTPase Signaling: The binding of OAG to chimaerins directly links lipid signaling to the regulation of the actin cytoskeleton and cell motility via Rac-GTPase. pnas.org

Inhibition of Intercellular Communication: OAG has been shown to inhibit gap junction-mediated intercellular communication, a function implicated in tumor promotion that it shares with phorbol (B1677699) esters. psu.edu

Modulation of Intracellular Ca²⁺ Stores: In endothelial cells derived from patients with primary myelofibrosis, OAG was found to deplete endoplasmic reticulum (ER) Ca²⁺ stores, revealing a complex interplay with intracellular calcium homeostasis. researchgate.net

Regulation of Inositol (B14025) Lipid Metabolism: In human platelets, OAG stimulates the formation of phosphatidylinositol 4-phosphate, suggesting it actively participates in the modulation of phosphoinositide pools. nih.gov

Table 2: Novel and PKC-Independent Functions of this compound (OAG)

| Novel Function | Cellular Consequence | Mechanism | Citation(s) |

|---|---|---|---|

| Direct TRPC Channel Activation | Cation influx, depolarization | PKC-independent channel gating | nih.gov |

| Binding to Chimaerins | Rac-GTPase activation, cytoskeletal changes | Binding to non-PKC C1 domain | pnas.org |

| Inhibition of Intercellular Communication | Blockade of gap junctions | Unknown, shared with phorbol esters | psu.edu |

| Depletion of ER Ca²⁺ Stores | Altered intracellular Ca²⁺ homeostasis | Recruitment of PLC/InsP₃ pathway | researchgate.net |

| Stimulation of PIP Formation | Modulation of phosphoinositide lipids | Metabolic link to lipid kinases | nih.gov |

These emerging roles highlight that OAG is a pleiotropic signaling molecule with a diverse functional repertoire. Future research will undoubtedly uncover additional PKC-independent pathways, further cementing the status of diacylglycerol as a central hub in cellular signal transduction.

Q & A

Q. What is the primary experimental utility of OAG in studying protein kinase C (PKC) signaling?

OAG is a membrane-permeable diacylglycerol (DAG) analog widely used to activate PKC in cell-based assays. Its acetyl group enhances cellular uptake compared to natural DAGs with long fatty acid chains. Researchers employ OAG (10–500 µM) alongside calcium ionophores (e.g., A23187) to mimic physiological DAG-Ca²⁺ synergy in pathways like T-cell receptor modulation or synaptic plasticity . For example, OAG induces phosphorylation of T3 antigen subunits (γ/δ chains) in T lymphocytes, enabling studies of receptor downregulation .